molecular formula C13H17N3 B8510183 1-(2-Methyl-1H-indol-4-yl)piperazine

1-(2-Methyl-1H-indol-4-yl)piperazine

Cat. No. B8510183
M. Wt: 215.29 g/mol
InChI Key: CMQRMBNFYVGLRO-UHFFFAOYSA-N
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Patent
US06255306B1

Procedure details

A mixture of 4-(2,2,2-trichloroethoxycarbonyl)-1-(2-methyl-1H-indol-4-yl)piperazine (0.70 g, 1.79 mmol, used directly from above), zinc dust (2.0 g), tetrahydrofuran (15 mL), and a solution of KH2PO4 (1.0 M, 3 mL) was vigorously stirred at room temperature under nitrogen for 6 hours. The resulting reaction mixture was filtered, and the filtrate was evaporated under reduced pressure. The residue was chromatographed using silica gel (approximately 75 g) and elution with methylene chloride/methanol/ammonium hydroxide [6:1:0.1] to afford the title compound (0.170 g, 0.79 mmol, 44%) as an off-white amorphous solid: Rf=0.2 in methylene chloride/methanol/ammonium hydroxide [6:1:0.1]; 1H NMR (CD3OD) δ7.02 (d, J=8.0 Hz, 1H), 6.94 (t, J=7.7 Hz, 1H), 6.54 (dd, J=1.0 and 7.3 Hz, 1H), 6.15 (s, 1H), 4.89 (s, exchangeable protons), 3.43 (br t, 4H), 3.40 (br t, 4H), 2.41 (s, 3H).
Name
4-(2,2,2-trichloroethoxycarbonyl)-1-(2-methyl-1H-indol-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)COC([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:21]=[CH:20][CH:19]=[C:18]3[C:14]=2[CH:15]=[C:16]([CH3:22])[NH:17]3)[CH2:9][CH2:8]1)=O.OP([O-])(O)=O.[K+]>[Zn].O1CCCC1>[CH3:22][C:16]1[NH:17][C:18]2[C:14]([CH:15]=1)=[C:13]([N:10]1[CH2:11][CH2:12][NH:7][CH2:8][CH2:9]1)[CH:21]=[CH:20][CH:19]=2 |f:1.2|

Inputs

Step One
Name
4-(2,2,2-trichloroethoxycarbonyl)-1-(2-methyl-1H-indol-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(COC(=O)N1CCN(CC1)C1=C2C=C(NC2=CC=C1)C)(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
silica gel (approximately 75 g) and elution with methylene chloride/methanol/ammonium hydroxide [6:1:0.1]

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CC(=C2C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.79 mmol
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.